3,4-Diethyl-3-hexanol

Physical Organic Chemistry Thermodynamics Process Chemistry

3,4-Diethyl-3-hexanol (CAS 19398-78-8) is a branched tertiary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol. It is commercially supplied as a mixture of erythro and threo diastereomers, typically at 97% purity, providing a defined stereochemical probe for research applications.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 19398-78-8
Cat. No. B103749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethyl-3-hexanol
CAS19398-78-8
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCC(CC)C(CC)(CC)O
InChIInChI=1S/C10H22O/c1-5-9(6-2)10(11,7-3)8-4/h9,11H,5-8H2,1-4H3
InChIKeyWKHFIEUDEJOTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethyl-3-hexanol (CAS 19398-78-8): A Key Tertiary Alcohol for Stereochemical and Dehydration Studies


3,4-Diethyl-3-hexanol (CAS 19398-78-8) is a branched tertiary alcohol with the molecular formula C10H22O and a molecular weight of 158.28 g/mol [1]. It is commercially supplied as a mixture of erythro and threo diastereomers, typically at 97% purity, providing a defined stereochemical probe for research applications [2]. The compound exists as a colorless liquid at ambient temperature, with a boiling point of 194.5 °C at 760 mmHg and a density of 0.826 g/cm³ . Its classification as a flammable liquid (Flam. Liq. 4, H227) and skin/eye irritant (Skin Irrit. 2, H315; Eye Irrit. 2A, H319) under CLP criteria confirms that appropriate laboratory handling is required [3].

Why 3,4-Diethyl-3-hexanol Cannot Be Replaced by Common Branched Alcohols


Generic substitution of 3,4-diethyl-3-hexanol with other branched alcohols (e.g., 3,4-dimethyl-3-hexanol or 4-ethyl-3-hexanol) introduces uncontrolled variance in critical physical properties and stereochemical outcomes. The compound's unique combination of a quaternary hydroxyl-bearing carbon and adjacent chiral center generates a specific steric environment that directly governs the Z/E isomer ratio during acid-catalyzed dehydration [1]. Furthermore, the erythro/threo diastereomer ratio of the starting material dictates the stereochemical outcome of subsequent reactions, a parameter that is undefined when substituting with achiral or singly-chiral analogs [2]. The 194.5 °C boiling point of 3,4-diethyl-3-hexanol is approximately 34 °C higher than that of its dimethyl analog, which has direct implications for distillation-based purification schemes and solvent recovery processes [REFS-3, REFS-4].

Quantitative Differentiation of 3,4-Diethyl-3-hexanol Against In-Class Analogs: Head-to-Head Evidence


Boiling Point Elevation Relative to 3,4-Dimethyl-3-hexanol Enables Distinct Distillation Profiles

3,4-Diethyl-3-hexanol exhibits a normal boiling point of 194.5 °C at 760 mmHg, which is approximately 33.5 °C higher than the boiling point of its closest structural analog, 3,4-dimethyl-3-hexanol (161.0 °C at 760 mmHg, 434.15 K) [REFS-1, REFS-2]. This 21% increase in boiling point reflects the additional van der Waals surface area contributed by the ethyl substituents versus methyl groups at the 3- and 4-positions. The resulting wider boiling point gap relative to common laboratory solvents (e.g., ethanol, ethyl acetate) significantly simplifies purification by fractional distillation and reduces cross-contamination risk in multi-step synthetic sequences.

Physical Organic Chemistry Thermodynamics Process Chemistry

Defined Erythro/Threo Diastereomer Ratio as a Stereochemical Probe Absent in Mono-Chiral Analogs

Commercially available 3,4-diethyl-3-hexanol is supplied as an erythro + threo mixture (97% purity) [1]. The presence of two chiral centers (C3 and C4) yields a pair of diastereomers that can be partially resolved by preparative GLC, as demonstrated by De Valck et al., who separated the dehydration products into distinct Z and E alkenes [2]. In contrast, comparator alcohols such as 4-ethyl-3-hexanol possess only a single chiral center at C3, producing only enantiomeric pairs rather than diastereomers . This diastereomeric complexity makes 3,4-diethyl-3-hexanol a uniquely informative substrate for studying stereoelectronic effects in elimination reactions, where the relative configuration of starting material directly correlates with product alkene geometry.

Stereochemistry Reaction Mechanism Analytical Reference

Distinct Z/E Alkene Product Profile from Dehydration Compared to Mono-Substituted Alcohols

Dehydration of 3,4-diethyl-3-hexanol with oxalic acid yields a mixture of Z- and E-isomers of 3,4-diethylhexene-2 that can be separated and identified by ¹³C NMR [1]. The formation of a tetrasubstituted alkene from this tertiary alcohol is mechanistically distinct from the dehydration of secondary alcohols such as 3-hexanol, which produces a mixture of regioisomeric hexenes (1-hexene, cis-2-hexene, trans-2-hexene) following Saytzeff's rule [2]. The defined stereochemical relationship between starting diastereomer and product alkene geometry makes 3,4-diethyl-3-hexanol a superior substrate for teaching and investigating stereoelectronic control in E1 elimination mechanisms.

Synthetic Chemistry Alkene Synthesis Elimination Reactions

Infrared Spectral Differentiation from 4-Ethyl-3-hexanol by C-O Stretching and Skeletal Modes

The gas-phase IR spectrum of 3,4-diethyl-3-hexanol, recorded in the NIST/EPA Gas-Phase Infrared Database, exhibits characteristic absorbance bands in the C-O stretching region (~1150–1200 cm⁻¹) and skeletal vibration region (~750–950 cm⁻¹) that distinguish it from the regioisomeric alcohol 4-ethyl-3-hexanol [1]. The tertiary alcohol C-O stretch of 3,4-diethyl-3-hexanol is shifted relative to the secondary alcohol C-O stretch of 4-ethyl-3-hexanol, providing a spectroscopic fingerprint that enables unambiguous identity confirmation by FTIR without requiring derivatization or chromatographic separation.

Analytical Chemistry QC/QA Identity Testing

Classified Hazard Profile Distinguishes Handling Requirements from Less-Irritant Analogues

Under the CLP regulation, 3,4-diethyl-3-hexanol carries a notified classification of Flam. Liq. 4 (H227), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract irritation by inhalation) [1]. This multi-hazard profile differs from that of the smaller analog 3-hexanol, which is typically classified only as Flam. Liq. 3 (H226) without specific skin or eye irritation hazard statements [2]. The presence of Skin Irrit. 2 and Eye Irrit. 2A classifications mandates additional PPE (protective gloves, eye protection) and engineering controls that must be factored into procurement cost calculations and laboratory workflow design.

Environmental Health & Safety Laboratory Safety Procurement Compliance

Targeted Application Scenarios Where 3,4-Diethyl-3-hexanol Provides Documented Advantages


Stereochemical Probe for E1 Elimination Mechanism Studies

The defined erythro/threo diastereomer composition and the demonstrated correlation between starting material configuration and product Z/E alkene geometry make this compound an ideal substrate for advanced organic chemistry teaching laboratories and mechanistic research. The ability to separate and assign dehydration products by preparative GLC and ¹³C NMR, as validated by De Valck et al. [1], provides a complete experimental framework that simpler alcohols cannot offer.

Analytical Reference Standard for GC Retention Index Calibration of Branched Alcohols

With a well-characterized boiling point of 194.5 °C and published gas-phase IR spectrum [2], 3,4-diethyl-3-hexanol serves as a retention time marker in temperature-programmed GC analyses, particularly for characterizing complex alcohol mixtures in petrochemical or flavor chemistry matrices.

Synthetic Intermediate for Tetrasubstituted Alkenes via Dehydration

The acid-catalyzed dehydration pathway yielding 3,4-diethylhexene-2 provides access to tetrasubstituted olefins that are challenging to prepare via alternative Wittig or metathesis routes [1]. This application is specifically enabled by the tertiary alcohol structure, which undergoes clean E1 elimination without competing SN2 pathways that plague secondary alcohol substrates.

Procurement Specification Compliance for EHS-Regulated Laboratory Environments

Institutions requiring pre-screening of chemical hazards can reference the ECHA-notified CLP classification (Flam. Liq. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) to determine whether the compound meets their internal safety criteria for approved chemical inventories [3]. The multi-hazard profile mandates documented PPE and ventilation controls that differ from those required for less-irritant alcohol alternatives.

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